methyl 2-(6-amino-9H-purin-9-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(6-amino-9H-purin-9-yl)butanoate is a chemical compound with a complex structure that includes a purine base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(6-amino-9H-purin-9-yl)butanoate typically involves the reaction of a purine derivative with a butanoate ester. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. The specific details of the synthetic route can vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may include steps such as purification and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-amino-9H-purin-9-yl)butanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of products depending on the nucleophile used .
Scientific Research Applications
Methyl 2-(6-amino-9H-purin-9-yl)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies related to nucleic acids and their interactions.
Industry: It is used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of methyl 2-(6-amino-9H-purin-9-yl)butanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(6-amino-9H-purin-9-yl)acetate
- 2-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl N-methyl-L-valinate
Uniqueness
Methyl 2-(6-amino-9H-purin-9-yl)butanoate is unique due to its specific structure, which includes a butanoate ester linked to a purine base. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds. Its unique properties make it valuable for specific applications in research and industry .
Properties
CAS No. |
2757999-66-7 |
---|---|
Molecular Formula |
C10H13N5O2 |
Molecular Weight |
235.2 |
Purity |
94 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.